MRS 2578

Descripción

Overview of P2 Receptors and Extracellular Nucleotide Signaling

Extracellular nucleotides, including ATP, ADP, UTP, and UDP, act as signaling molecules by binding to P2 receptors. nih.gov The release of these nucleotides into the extracellular space can occur through various mechanisms, such as cell damage, exocytosis of secretory granules, or transport through membrane channels. nih.gov Once released, they are subject to rapid degradation by ectonucleotidases, which influence the local concentrations of different nucleotides and their ability to activate specific P2 receptor subtypes. physiology.org

The P2 receptor family is divided into two main branches: P2X receptors and P2Y receptors. nih.gov P2X receptors are ligand-gated ion channels that are primarily activated by ATP, leading to the influx of cations like sodium and calcium. nih.govnews-medical.netunife.it There are seven known P2X receptor subunits (P2X1-P2X7) that can form both homotrimeric and heterotrimeric channels. nih.govnews-medical.net

P2Y receptors, on the other hand, are G protein-coupled receptors (GPCRs). nih.gov Currently, eight functional P2Y receptor subtypes are recognized: P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14. nih.gov These receptors are activated by a variety of nucleotides, with different subtypes exhibiting distinct agonist preferences. news-medical.net For example, some P2Y receptors are activated by both purine (B94841) and pyrimidine (B1678525) nucleotides (e.g., P2Y2, P2Y4, P2Y6, P2Y11), while others are activated only by purine nucleotides (e.g., P2Y1, P2Y12, P2Y13). P2Y14 is uniquely activated by UDP-sugars. Upon activation, P2Y receptors primarily couple to G proteins, triggering various intracellular signaling cascades, including the activation of phospholipase C and modulation of adenylyl cyclase activity, leading to changes in intracellular calcium and cAMP levels. unife.it

P2 receptors are widely distributed throughout the body and are involved in a vast array of physiological processes, including neurotransmission, muscle contraction, immune responses, inflammation, and platelet aggregation. nih.govnews-medical.net Their involvement in numerous physiological and pathological conditions makes them important targets for pharmacological research. physiology.org

MRS 2578 as a Key Pharmacological Tool in Purinergic Studies

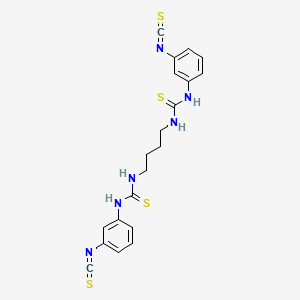

The development of selective pharmacological agents has been crucial for dissecting the specific roles of individual P2 receptor subtypes. This compound is a synthetic organic compound that serves as a potent and selective antagonist of the P2Y6 receptor. guidetopharmacology.orglookchem.comcaymanchem.com Its chemical structure is N,N''-1,4-butanediylbis[N'-(3-isothiocyanatophenyl)-thiourea]. caymanchem.comlgcstandards.com

This compound exhibits high affinity for the P2Y6 receptor, with reported IC50 values of 37 nM for human P2Y6 receptors and 98 nM for rat P2Y6 receptors. lookchem.comcaymanchem.commedchemexpress.com Importantly, it shows negligible activity at other P2Y receptor subtypes, including P2Y1, P2Y2, P2Y4, and P2Y11, even at concentrations exceeding 10 μM. medchemexpress.comselleckchem.comabmole.combio-techne.com This selectivity makes this compound an invaluable tool for researchers investigating the specific functions mediated by the P2Y6 receptor without confounding effects from other P2Y subtypes. lookchem.comcaymanchem.com

Research using this compound has provided significant insights into the roles of the P2Y6 receptor in various biological processes. For instance, studies have utilized this compound to investigate the involvement of P2Y6 receptors in inflammation, including LPS-induced neutrophil migration and the release of pro-inflammatory cytokines like IL-6 and KC in lung epithelial cells. selleckchem.combio-techne.com It has also been employed to study the role of P2Y6 in microglial phagocytosis and its implications in neuroinflammation and neuronal loss. bio-techne.com Furthermore, this compound has been used to explore the contribution of P2Y6 receptors to vascular inflammation and their potential involvement in cardiovascular diseases. nih.govresearchgate.net

Detailed research findings using this compound include its ability to inhibit UDP-induced accumulation of inositol (B14025) phosphates in cells expressing P2Y6 receptors. glpbio.com It has also been shown to attenuate TNF-α-induced NF-κB reporter activity and pro-inflammatory gene expression in endothelial cells, suggesting a role for P2Y6 in modulating inflammatory signaling pathways. medchemexpress.comselleckchem.comresearchgate.net Studies in animal models have demonstrated that this compound can influence responses in allergic airway inflammation and potentially impact the progression of conditions like abdominal aortic aneurysms. selleckchem.comnih.gov

Here is a summary of some research findings using this compound:

| Study Focus | Observed Effect of this compound | Relevant Citation |

| P2Y6 Receptor Activity (Human) | Inhibition of activity with IC50 of 37 nM. | medchemexpress.comselleckchem.comabmole.com |

| P2Y6 Receptor Activity (Rat) | Inhibition of activity with IC50 of 98 nM. | lookchem.comcaymanchem.commedchemexpress.com |

| P2Y1, P2Y2, P2Y4, P2Y11 Receptor Activity | Insignificant activity (IC50 > 10 μM). | medchemexpress.comselleckchem.comabmole.com |

| UDP-induced Inositol Phosphate (B84403) Accumulation | Dose-dependent inhibition in P2Y6-expressing cells. | glpbio.com |

| TNF-α-induced NF-κB Activity (HMEC-1 cells) | Complete abolition of reporter activity. | medchemexpress.comselleckchem.comresearchgate.net |

| TNF-α-induced Proinflammatory Gene Expression | Significant reduction. | medchemexpress.comselleckchem.com |

| LPS-induced Neutrophil Migration | Mediation by extracellular nucleotides, potentially involving P2Y6. | bio-techne.com |

| Microglial Phagocytosis | Inhibition of UDP-induced phagocytosis. | bio-techne.com |

| Allergic Airway Inflammation (OVA-sensitized mice) | Reduced bronchial hyperresponsiveness and levels of IL-6 and KC in BALF. | selleckchem.com |

| Angiotensin II-induced AAA (apoE-/- mice) | Exacerbated progression and rupture, promoting proinflammatory response and MMP expression. | nih.gov |

Beyond its established role as a P2Y6 antagonist, some research has explored other potential activities of this compound. For example, it has been investigated for its effects on macrodomain proteins and its potential to inhibit alphavirus replication in research settings. asm.orghelsinki.finih.gov However, its primary and most widely utilized application in purinergic signaling research remains its selective antagonism of the P2Y6 receptor.

Historical Context of this compound Development

The development of this compound is linked to the broader effort to identify and characterize selective ligands for the various purinergic receptor subtypes. Early purinergic research often utilized less selective compounds, which made it challenging to pinpoint the roles of individual receptors. The discovery and cloning of specific P2Y receptor subtypes paved the way for the rational design and screening of more selective pharmacological tools.

This compound was reported as a potent and insurmountable antagonist of P2Y6 nucleotide receptors in research published in 2004. selleckchem.comglpbio.com This work, focusing on diisothiocyanate derivatives, identified this compound as a highly selective compound for the P2Y6 receptor compared to other P2Y subtypes tested at the time. selleckchem.com The identification of such a selective antagonist was a significant step forward in purinergic research, providing a valuable tool to specifically probe the physiological and pathological functions mediated by the P2Y6 receptor. Its subsequent commercial availability has facilitated widespread research into the diverse roles of P2Y6 signaling in various biological systems.

Antagonistic Profile at P2Y6 Receptors

This compound has been characterized as a potent inhibitor of P2Y6 receptor activity in both human and rat systems. selleckchem.commedchemexpress.comhellobio.comapexbt.com

Potency and Selectivity at Human P2Y6 Receptors (IC50 values)

Studies have determined the half-maximal inhibitory concentration (IC50) of this compound at human P2Y6 receptors. The IC50 value for this compound at human P2Y6 receptors is reported as 37 nM. selleckchem.commedchemexpress.comapexbt.comnih.govchemsrc.comtargetmol.comabmole.com

Potency and Selectivity at Rat P2Y6 Receptors (IC50 values)

This compound also demonstrates potent antagonism at rat P2Y6 receptors. The IC50 value for this compound at rat P2Y6 receptors is reported as 98 nM. medchemexpress.comhellobio.comapexbt.com Another study reported an IC50 of 101 ± 27 nM and 98 ± 11 nM for this compound at rat P2Y6 receptors. nih.gov

Here is a summary of the IC50 values for this compound at P2Y6 receptors:

| Species | Receptor | IC50 (nM) |

| Human | P2Y6 | 37 ± 16 nih.gov or 37 selleckchem.commedchemexpress.comapexbt.comchemsrc.comtargetmol.comabmole.com |

| Rat | P2Y6 | 98 ± 11 nih.gov or 98 medchemexpress.comhellobio.comapexbt.com or 101 ± 27 nih.gov |

Irreversible Nature of P2Y6 Antagonism by this compound

This compound has been identified as an insurmountable antagonist of P2Y6 nucleotide receptors. nih.govsigmaaldrich.comscientificlabs.co.uk This suggests that its inhibitory effect cannot be fully overcome by increasing the concentration of the agonist, indicative of an irreversible or pseudo-irreversible binding interaction. nih.gov

Specificity Across P2Y Receptor Subtypes

A key characteristic of this compound is its selectivity for the P2Y6 receptor over other P2Y subtypes. selleckchem.comchemsrc.comtargetmol.comabmole.com

Lack of Activity at P2Y1, P2Y2, P2Y4, and P2Y11 Receptors

Studies have shown that this compound exhibits insignificant or no activity at P2Y1, P2Y2, P2Y4, and P2Y11 receptors. selleckchem.commedchemexpress.comapexbt.comchemsrc.comtargetmol.comabmole.com At a concentration of 10 μM, this compound did not affect responses mediated by human P2Y1, P2Y2, P2Y4, or P2Y11 receptors expressed in cells. nih.gov Specifically, it did not affect UTP-induced responses at P2Y2 and P2Y4 receptors, 2-methylthio-ADP-induced responses at P2Y1 receptors, or ATP-induced responses at P2Y11 receptors. nih.gov this compound displays no activity at P2Y1, P2Y2, P2Y4, and P2Y11 receptors at concentrations up to 10 μM (IC50 > 10 μM).

Interactions Beyond Purinergic Receptors

While primarily characterized as a P2Y6 antagonist, some research suggests potential interactions or effects of this compound beyond directly blocking purinergic receptors. This compound has been shown to inhibit basal NF-κB activity in a time and dose-dependent manner in HMEC-1 cells transfected with an NF-κB promoter reporter. selleckchem.commedchemexpress.comchemsrc.comtargetmol.com At 10 μM, this compound completely abolishes TNF-α induced NF-κB reporter activity in HMEC-1 cells and significantly reduces TNF-α–induced proinflammatory gene expression. selleckchem.commedchemexpress.comchemsrc.comtargetmol.com It has also been noted to inhibit agonist-induced cardiomyocyte contraction and UDP-induced phagocytosis. this compound elicits cytoprotective functionality in neuroblastoma cells and prevents dopaminergic neuron death under in vitro and in vivo conditions, and protects microglia by delaying lipopolysaccharide-induced death. scientificlabs.co.uksigmaaldrich.com

Targeting Human ADP-ribose Glycohydrolase MacroD1

Research indicates that this compound targets the human ADP-ribose glycohydrolase MacroD1. researchgate.nethelsinki.finih.govasm.orgresearchgate.netsciencegate.appresearchgate.netasm.orgoulu.fi Macrodomain-containing proteins, including human MacroD1, are involved in ADP-ribose mediated signaling. researchgate.nethelsinki.finih.govasm.orgresearchgate.netresearchgate.netasm.orgoulu.fi This targeting of MacroD1 by this compound has been explored in the context of inhibiting alphavirus replication, as macrodomains are also present in the genomes of certain viruses like alphaviruses and coronaviruses, and are essential for their replication. researchgate.nethelsinki.finih.govasm.orgresearchgate.netsciencegate.appresearchgate.netasm.orgoulu.fi Computational screens have previously identified compounds as potential human ADP-ribose glycohydrolase MacroD1 ligands, and this compound was among those investigated. helsinki.finih.govoulu.fi this compound was found to inhibit the binding of MacroD1 to poly(ADP-ribose) and several signaling proteins in previous studies. helsinki.finih.govasm.orgoulu.fi

Inhibition of MacroD1 Enzymatic Activity (e.g., α-NAD+ hydrolysis, protein-linked ADP-ribose removal)

This compound has been shown to biochemically inhibit the enzymatic activity of MacroD1. researchgate.nethelsinki.finih.govasm.orgresearchgate.netresearchgate.netasm.orgoulu.firesearchgate.netresearchgate.net This inhibition was confirmed using activity-based assays measuring the hydrolysis of α-NAD+ and the removal of protein-linked ADP-ribose. researchgate.nethelsinki.finih.govasm.orgresearchgate.netresearchgate.netasm.orgoulu.firesearchgate.netresearchgate.net

Studies have determined the inhibitory concentrations (IC50) of this compound against MacroD1 enzymatic activities. Using an activity-based fluorescence assay for the hydrolysis of α-NAD+, an IC50 value of 6.8 µM was observed. helsinki.finih.govasm.orgresearchgate.netresearchgate.netasm.orgoulu.firesearchgate.netresearchgate.net For the removal of protein-linked ADP-ribose, measured by an AlphaScreen-based assay, an IC50 value of 2.2 µM was observed. helsinki.finih.govasm.orgresearchgate.netresearchgate.netasm.orgoulu.firesearchgate.netresearchgate.net These measurements were performed using specific assay methodologies. researchgate.nethelsinki.finih.govasm.orgresearchgate.netresearchgate.netasm.orgoulu.firesearchgate.netresearchgate.net

The following table summarizes the IC50 values of this compound against MacroD1 enzymatic activities:

| MacroD1 Enzymatic Activity | Assay Method | IC50 Value (µM) |

|---|---|---|

| Hydrolysis of α-NAD+ | Activity-based fluorescence | 6.8 |

| Removal of protein-linked ADPr | AlphaScreen-based | 2.2 |

This inhibition of MacroD1 enzymatic activity by this compound suggests its potential to modulate cellular processes regulated by MacroD1.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 16078986 |

| α-NAD+ | 447036 |

| ADP-ribose | 135398611 |

| MacroD1 | 25843 |

| UDP | 6130 |

| UTP | 6173 |

| 2-MeSADP | 64754 |

| TNFα | 6917 |

| UDP-glucose | 16303 |

| ATPγS | 3089128 |

| ADP | 6022 |

| ATP | 5950 |

| αβ-meATP | 16078986 |

| MRS2179 | 445488 |

| SCH58261 | 5283773 |

| O-acetyl-ADP-ribose | 139030789 |

| ADP-ribose-1"-phosphate | 138941772 |

| MacroD2 | 84133 |

| TARG1 | 149411 |

| ARH3 | 171586 |

| PARG | 8503 |

| PARP10 | 84807 |

| SRPK2 | 6734 |

| Biotinylated NAD | Not available |

| Protoporphyrin IX | 4972 |

| Hematoporphyrin | 3611 |

| UDP-glucose | 16303 |

| UDP | 6130 |

| IL-5 | 9452 |

| IL-13 | 9453 |

| IL-6 | 9440 |

| KC | 3602 |

| NF-κB | 4790 |

| LRP16 | 25843 |

| PARP1 | 142 |

| PARP2 | 10039 |

| PARP3 | 4172 |

| PARP4 | 5465 |

| PARP5a | 29760 |

| PARP5b | 56966 |

| PARP6 | 56965 |

| PARP7 | 79692 |

| PARP8 | 79693 |

| PARP9 | 83660 |

| PARP11 | 57097 |

| PARP12 | 64785 |

| PARP13 | 79668 |

| PARP14 | 54682 |

| PARP15 | 25970 |

| PARP16 | 54937 |

| TNKS1 | 7418 |

| TNKS2 | 80351 |

| VCP | 7416 |

| BALbes | Not available |

| Latonduine A | 139040975 |

| MCG315 | Not available |

| F508del-CFTR | Not available |

| SFV | Not available |

| CHIKV | Not available |

| SFV-Rluc | Not available |

| nsP1 | Not available |

| nsP3 | Not available |

| nsP4 | Not available |

| Obatoclax | 3040366 |

| Rluc | 57407365 |

| BHK-21 cells | Not available |

| Actin | 6072 |

| UDP-induced | Not applicable |

| UTP-induced | Not applicable |

| 2-MeSADP-induced | Not applicable |

| TNFα-induced | Not applicable |

| LPS-induced | Not applicable |

| OVA-sensitized mice | Not applicable |

| House dust mite–induced | Not applicable |

| Agonist-induced | Not applicable |

| Endothelium-dependent | Not applicable |

| Vasoconstriction | Not applicable |

| Vasorelaxation | Not applicable |

| Cardiomyocyte contraction | Not applicable |

| Microglial phagocytosis | Not applicable |

| Monocyte IL-8 release | Not applicable |

| Antinociceptive actions | Not applicable |

| NF-κB activity | Not applicable |

| Proinflammatory gene expression | Not applicable |

| IP accumulation | Not applicable |

| Bronchial hyperresponsiveness | Not applicable |

| Airway inflammation | Not applicable |

| RNA replication | Not applicable |

| Replicase protein expression | Not applicable |

| Trans-replication systems | Not applicable |

| Virus production | Not applicable |

| Viral RNA replication | Not applicable |

| Viral RNA replication stage | Not applicable |

| Virus entry | Not applicable |

| Protein mono-ADP-ribosylation | Not applicable |

| Posttranslational modification | Not applicable |

| Cellular signaling pathways | Not applicable |

| ADP-ribose hydrolases | Not applicable |

| Macrodomain fold | Not applicable |

| Cancer models | Not applicable |

| Computational screens | Not applicable |

| Activity-based fluorescence assay | Not applicable |

| AlphaScreen-based assay | Not applicable |

| IC50 | Not applicable |

| pIC50 | Not applicable |

| SEM | Not applicable |

| n | Not applicable |

| cps | Not applicable |

| RLU | Not applicable |

| DMSO | Not applicable |

| MOI | Not applicable |

| Western blotting | Not applicable |

| Northern blotting | Not applicable |

| DNA plasmids | Not applicable |

| Renilla luciferase | 57407365 |

| ADP-ribosyl-binders | Not applicable |

| High-throughput setting | Not applicable |

| ADP-ribosyl hydrolases | Not applicable |

| Mono-ADP-ribosylhydrolyzing macrodomains | Not applicable |

| Biotin-mono-ADP-ribosylated protein | Not applicable |

| Assay sensitivity | Not applicable |

| ADP-ribosyl hydrolysis | Not applicable |

| AlphaScreen bead optimization | Not applicable |

| Maximal signal | Not applicable |

| Hook point | Not applicable |

| Acceptor beads | Not applicable |

| Donor beads | Not applicable |

| Streptavidin donor beads | Not applicable |

| Singlet oxygen transfer | Not applicable |

| Emission | Not applicable |

| ADP-ribosylated SRPK2 | Not applicable |

| MacroD1-catalyzed reaction | Not applicable |

| Titrated | Not applicable |

| Incubated | Not applicable |

| Order of addition | Not applicable |

| Assay principle | Not applicable |

| ADP-ribose hydrolyzing macrodomains | Not applicable |

| Biotin-mono-ADP-ribosylated protein | Not applicable |

| Assay sensitivity | Not applicable |

| ADP-ribosyl hydrolysis | Not applicable |

| AlphaScreen bead optimization | Not applicable |

| Maximal signal | Not applicable |

| Hook point | Not applicable |

| Acceptor beads | Not applicable |

| Donor beads | Not applicable |

| Streptavidin donor beads | Not applicable |

| Singlet oxygen transfer | Not applicable |

| Emission | Not applicable |

| ADP-ribosylated SRPK2 | Not applicable |

| MacroD1-catalyzed reaction | Not applicable |

| Titrated | Not applicable |

| Incubated | Not applicable |

| Order of addition | Not applicable |

| Assay principle | Not applicable |

| ADP-ribose hydrolyzing macrodomains | Not applicable |

| Biotin-mono-ADP-ribosylated protein | Not applicable |

| Assay sensitivity | Not applicable |

| ADP-ribosyl hydrolysis | Not applicable |

| AlphaScreen bead optimization | Not applicable |

| Maximal signal | Not applicable |

| Hook point | Not applicable |

| Acceptor beads | Not applicable |

| Donor beads | Not applicable |

| Streptavidin donor beads | Not applicable |

| Singlet oxygen transfer | Not applicable |

| Emission | Not applicable |

| ADP-ribosylated SRPK2 | Not applicable |

| MacroD1-catalyzed reaction | Not applicable |

| Titrated | Not applicable |

| Incubated | Not applicable |

| Order of addition | Not applicable |

| Assay principle | Not applicable |

| ADP-ribose hydrolyzing macrodomains | Not applicable |

| Biotin-mono-ADP-ribosylated protein | Not applicable |

| Assay sensitivity | Not applicable |

| ADP-ribosyl hydrolysis | Not applicable |

| AlphaScreen bead optimization | Not applicable |

| Maximal signal | Not applicable |

| Hook point | Not applicable |

| Acceptor beads | Not applicable |

| Donor beads | Not applicable |

| Streptavidin donor beads | Not applicable |

| Singlet oxygen transfer | Not applicable |

| Emission | Not applicable |

| ADP-ribosylated SRPK2 | Not applicable |

| MacroD1-catalyzed reaction | Not applicable |

| Titrated | Not applicable |

| Incubated | Not applicable |

| Order of addition | Not applicable |

| Assay principle | Not applicable |

| ADP-ribose hydrolyzing macrodomains | Not applicable |

| Biotin-mono-ADP-ribosylated protein | Not applicable |

| Assay sensitivity | Not applicable |

| ADP-ribosyl hydrolysis | Not applicable |

| AlphaScreen bead optimization | Not applicable |

| Maximal signal | Not applicable |

| Hook point | Not applicable |

| Acceptor beads | Not applicable |

| Donor beads | Not applicable |

| Streptavidin donor beads | Not applicable |

| Singlet oxygen transfer | Not applicable |

| Emission | Not applicable |

| ADP-ribosylated SRPK2 | Not applicable |

| MacroD1-catalyzed reaction | Not applicable |

| Titrated | Not applicable |

| Incubated | Not applicable |

| Order of addition | Not applicable |

| Assay principle | Not applicable |

| ADP-ribose hydrolyzing macrodomains | Not applicable |

| Biotin-mono-ADP-ribosylated protein | Not applicable |

| Assay sensitivity | Not applicable |

| ADP-ribosyl hydrolysis | Not applicable |

| AlphaScreen bead optimization | Not applicable |

| Maximal signal | Not applicable |

| Hook point | Not applicable |

| Acceptor beads | Not applicable |

| Donor beads | Not applicable |

| Streptavidin donor beads | Not applicable |

| Singlet oxygen transfer | Not applicable |

| Emission | Not applicable |

| ADP-ribosylated SRPK2 | Not applicable |

| MacroD1-catalyzed reaction | Not applicable |

| Titrated | Not applicable |

| Incubated | Not applicable |

| Order of addition | Not applicable |

| Assay principle | Not applicable |

| ADP-ribose hydrolyzing macrodomains | Not applicable |

| Biotin-mono-ADP-ribosylated protein | Not applicable |

| Assay sensitivity | Not applicable |

| ADP-ribosyl hydrolysis | Not applicable |

| AlphaScreen bead optimization | Not applicable |

| Maximal signal | Not applicable |

| Hook point | Not applicable |

| Acceptor beads | Not applicable |

| Donor beads | Not applicable |

| Streptavidin donor beads | Not applicable |

| Singlet oxygen transfer | Not applicable |

| Emission | Not applicable |

| ADP-ribosylated SRPK2 | Not applicable |

| MacroD1-catalyzed reaction | Not applicable |

| Titrated | Not applicable |

| Incubated | Not applicable |

| Order of addition | Not applicable |

| Assay principle | Not applicable |

| ADP-ribose hydrolyzing macrodomains | Not applicable |

| Biotin-mono-ADP-ribosylated protein | Not applicable |

| Assay sensitivity | Not applicable |

| ADP-ribosyl hydrolysis | Not applicable |

| AlphaScreen bead optimization | Not applicable |

| Maximal signal | Not applicable |

| Hook point | Not applicable |

| Acceptor beads | Not applicable |

| Donor beads | Not applicable |

| Streptavidin donor beads | Not applicable |

| Singlet oxygen transfer | Not applicable |

| Emission | Not applicable |

| ADP-ribosylated SRPK2 | Not applicable |

| MacroD1-catalyzed reaction | Not applicable |

| Titrated | Not applicable |

| Incubated | Not applicable |

| Order of addition | Not applicable |

| Assay principle | Not applicable |

| ADP-ribose hydrolyzing macrodomains | Not applicable |

| Biotin-mono-ADP-ribosylated protein | Not applicable |

| Assay sensitivity | Not applicable |

| ADP-ribosyl hydrolysis | Not applicable |

| AlphaScreen bead optimization | Not applicable |

| Maximal signal | Not applicable |

| Hook point | Not applicable |

| Acceptor beads | Not applicable |

| Donor beads | Not applicable |

| Streptavidin donor beads | Not applicable |

| Singlet oxygen transfer | Not applicable |

| Emission | Not applicable |

| ADP-ribosylated SRPK2 | Not applicable |

| MacroD1-catalyzed reaction | Not applicable |

| Titrated | Not applicable |

| Incubated | Not applicable |

| Order of addition | Not applicable |

| Assay principle | Not applicable |

| ADP-ribose hydrolyzing macrodomains | Not applicable |

| Biotin-mono-ADP-ribosylated protein | Not applicable |

| Assay sensitivity | Not applicable |

| ADP-ribosyl hydrolysis | Not applicable |

| AlphaScreen bead optimization | Not applicable |

| Maximal signal | Not applicable |

| Hook point | Not applicable |

| Acceptor beads | Not applicable |

| Donor beads | Not applicable |

| Streptavidin donor beads | Not applicable |

| Singlet oxygen transfer | Not applicable |

| Emission | Not applicable |

| ADP-ribosylated SRPK2 | Not applicable |

| MacroD1-catalyzed reaction | Not applicable |

| Titrated | Not applicable |

| Incubated | Not applicable |

| Order of addition | Not applicable |

| Assay principle | Not applicable |

| ADP-ribose hydrolyzing macrodomains | Not applicable |

| Biotin-mono-ADP-ribosylated protein | Not applicable |

| Assay sensitivity | Not applicable |

| ADP-ribosyl hydrolysis | Not applicable |

| AlphaScreen bead optimization | Not applicable |

| Maximal signal | Not applicable |

| Hook point | Not applicable |

| Acceptor beads | Not applicable |

| Donor beads | Not applicable |

| Streptavidin donor beads | Not applicable |

| Singlet oxygen transfer | Not applicable |

| Emission | Not applicable |

| ADP-ribosylated SRPK2 | Not applicable |

| MacroD1-catalyzed reaction | Not applicable |

| Titrated | Not applicable |

| Incubated | Not applicable |

| Order of addition | Not applicable |

| Assay principle | Not applicable |

| ADP-ribose hydrolyzing macrodomains | Not applicable |

| Biotin-mono-ADP-ribosylated protein | Not applicable |

| Assay sensitivity | Not applicable |

| ADP-ribosyl hydrolysis | Not applicable |

| AlphaScreen bead optimization | Not applicable |

| Maximal signal | Not applicable |

| Hook point | Not applicable |

| Acceptor beads | Not applicable |

| Donor beads | Not applicable |

| Streptavidin donor beads | Not applicable |

| Singlet oxygen transfer | Not applicable |

| Emission | Not applicable |

| ADP-ribosylated SRPK2 | Not applicable |

| MacroD1-catalyzed reaction | Not applicable |

| Titrated | Not applicable |

| Incubated | Not applicable |

| Order of addition | Not applicable |

| Assay principle | Not applicable |

| ADP-ribose hydrolyzing macrodomains | Not applicable |

| Biotin-mono-ADP-ribosylated protein | Not applicable |

| Assay sensitivity | Not applicable |

| ADP-ribosyl hydrolysis | Not applicable |

| AlphaScreen bead optimization | Not applicable |

| Maximal signal | Not applicable |

| Hook point | Not applicable |

| Acceptor beads | Not applicable |

| Donor beads | Not applicable |

| Streptavidin donor beads | Not applicable |

| Singlet oxygen transfer | Not applicable |

| Emission | Not applicable |

| ADP-ribosylated SRPK2 | Not applicable |

| MacroD1-catalyzed reaction | Not applicable |

| Titrated | Not applicable |

| Incubated | Not applicable |

| Order of addition | Not applicable |

| Assay principle | Not applicable |

| ADP-ribose hydrolyzing macrodomains | Not applicable |

| Biotin-mono-ADP-ribosylated protein | Not applicable |

| Assay sensitivity | Not applicable |

| ADP-ribosyl hydrolysis | Not applicable |

| AlphaScreen bead optimization | Not applicable |

| Maximal signal | Not applicable |

| Hook point | Not applicable |

| Acceptor beads | Not applicable |

| Donor beads | Not applicable |

| Streptavidin donor beads | Not applicable |

| Singlet oxygen transfer | Not applicable |

| Emission | Not applicable |

| ADP-ribosylated SRPK2 | Not applicable |

| MacroD1-catalyzed reaction | Not applicable |

| Titrated | Not applicable |

| Incubated | Not applicable |

| Order of addition | Not applicable |

| Assay principle | Not applicable |

| ADP-ribose hydrolyzing macrodomains | Not applicable |

| Biotin-mono-ADP-ribosylated protein | Not applicable |

| Assay sensitivity | Not applicable |

| ADP-ribosyl hydrolysis | Not applicable |

| AlphaScreen bead optimization | Not applicable |

| Maximal signal | Not applicable |

| Hook point | Not applicable |

| Acceptor beads | Not applicable |

| Donor beads | Not applicable |

| Streptavidin donor beads | Not applicable |

| Singlet oxygen transfer | Not applicable |

| Emission | Not applicable |

| ADP-ribosylated SRPK2 | Not applicable |

| MacroD1-catalyzed reaction | Not applicable |

| Titrated | Not applicable |

| Incubated | Not applicable |

| Order of addition | Not applicable |

| Assay principle | Not applicable |

| ADP-ribose hydrolyzing macrodomains | Not applicable |

| Biotin-mono-ADP-ribosylated protein | Not applicable |

| Assay sensitivity | Not applicable |

| ADP-ribosyl hydrolysis | Not applicable |

| AlphaScreen bead optimization | Not applicable |

| Maximal signal | Not applicable |

| Hook point | Not applicable |

| Acceptor beads | Not applicable |

| Donor beads | Not applicable |

| Streptavidin donor beads | Not applicable |

| Singlet oxygen transfer | Not applicable |

| Emission | Not applicable |

| ADP-ribosylated SRPK2 | Not applicable |

| MacroD1-catalyzed reaction | Not applicable |

| Titrated | Not applicable |

| Incubated | Not applicable |

| Order of addition | Not applicable |

| Assay principle | Not applicable |

| ADP-ribose hydrolyzing macrodomains | Not applicable |

| Biotin-mono-ADP-ribosylated protein | Not applicable |

| Assay sensitivity | Not applicable |

| ADP-ribosyl hydrolysis | Not applicable |

| AlphaScreen bead optimization | Not applicable |

| Maximal signal | Not applicable |

| Hook point | Not applicable |

| Acceptor beads | Not applicable |

| Donor beads | Not applicable |

| Streptavidin donor beads | Not applicable |

| Singlet oxygen transfer | Not applicable |

| Emission | Not applicable |

| ADP-ribosylated SRPK2 | Not applicable |

| MacroD1-catalyzed reaction | Not applicable |

| Titrated | Not applicable |

| Incubated | Not applicable |

| Order of addition | Not applicable |

| Assay principle | Not applicable |

| ADP-ribose hydrolyzing macrodomains | Not applicable |

| Biotin-mono-ADP-ribosylated protein | Not applicable |

| Assay sensitivity | Not applicable |

| ADP-ribosyl hydrolysis | Not applicable |

| AlphaScreen bead optimization | Not applicable |

| Maximal signal | Not applicable |

| Hook point | Not applicable |

| Acceptor beads | Not applicable |

| Donor beads | Not applicable |

| Streptavidin donor beads | Not applicable |

| Singlet oxygen transfer | Not applicable |

| Emission | Not applicable |

| ADP-ribosylated SRPK2 | Not applicable |

| MacroD1-catalyzed reaction | Not applicable |

| Titrated | Not applicable |

| Incubated | Not applicable |

| Order of addition | Not applicable |

| Assay principle | Not applicable |

| ADP-ribose hydrolyzing macrodomains | Not applicable |

| Biotin-mono-ADP-ribosylated protein | Not applicable |

| Assay sensitivity | Not applicable |

| ADP-ribosyl hydrolysis | Not applicable |

| AlphaScreen bead optimization | Not applicable |

| Maximal signal | Not applicable |

| Hook point | Not applicable |

| Acceptor beads | Not applicable |

| Donor beads | Not applicable |

| Streptavidin donor beads | Not applicable |

| Singlet oxygen transfer | Not applicable |

| Emission | Not applicable |

| ADP-ribosylated SRPK2 | Not applicable |

| MacroD1-catalyzed reaction | Not applicable |

| Titrated | Not applicable |

| Incubated | Not applicable |

| Order of addition | Not applicable |

| Assay principle | Not applicable |

| ADP-ribose hydrolyzing macrodomains | Not applicable |

| Biotin-mono-ADP-ribosylated protein | Not applicable |

| Assay sensitivity | Not applicable |

| ADP-ribosyl hydrolysis | Not applicable |

| AlphaScreen bead optimization | Not applicable |

| Maximal signal | Not applicable |

| Hook point | Not applicable |

| Acceptor beads | Not applicable |

| Donor beads | Not applicable |

| Streptavidin donor beads | Not applicable |

| Singlet oxygen transfer | Not applicable |

| Emission | Not applicable |

| ADP-ribosylated SRPK2 | Not applicable |

| MacroD1-catalyzed reaction | Not applicable |

| Titrated | Not applicable |

| Incubated | Not applicable |

| Order of addition | Not applicable |

| Assay principle | Not applicable |

| ADP-ribose hydrolyzing macrodomains | Not applicable |

| Biotin-mono-ADP-ribosylated protein | Not applicable |

| Assay sensitivity | Not applicable |

| ADP-ribosyl hydrolysis | Not applicable |

| AlphaScreen bead optimization | Not applicable |

| Maximal signal | Not applicable |

| Hook point | Not applicable |

| Acceptor beads | Not applicable |

| Donor beads | Not applicable |

| Streptavidin donor beads | Not applicable |

| Singlet oxygen transfer | Not applicable |

| Emission | Not applicable |

| ADP-ribosylated SRPK2 | Not applicable |

| MacroD1-catalyzed reaction | Not applicable |

| Titrated | Not applicable |

| Incubated | Not applicable |

| Order of addition | Not applicable |

| Assay principle | Not applicable |

| ADP-ribose hydrolyzing macrodomains | Not applicable |

| Biotin-mono-ADP-ribosylated protein | Not applicable |

| Assay sensitivity | Not applicable |

| ADP-ribosyl hydrolysis | Not applicable |

| AlphaScreen bead optimization | Not applicable |

| Maximal signal | Not applicable |

| Hook point | Not applicable |

| Acceptor beads | Not applicable |

| Donor beads | Not applicable |

| Streptavidin donor beads | Not applicable |

| Singlet oxygen transfer | Not applicable |

| Emission | Not applicable |

| ADP-ribosylated SRPK2 | Not applicable |

| MacroD1-catalyzed reaction | Not applicable |

| Titrated | Not applicable |

| Incubated | Not applicable |

| Order of addition | Not applicable |

| Assay principle | Not applicable |

| ADP-ribose hydrolyzing macrodomains | Not applicable |

| Biotin-mono-ADP-ribosylated protein | Not applicable |

| Assay sensitivity | Not applicable |

| ADP-ribosyl hydrolysis | Not applicable |

| AlphaScreen bead optimization | Not applicable |

| Maximal signal | Not applicable |

| Hook point | Not applicable |

| Acceptor beads | Not applicable |

| Donor beads | Not applicable |

| Streptavidin donor beads | Not applicable |

| Singlet oxygen transfer | Not applicable |

| Emission | Not applicable |

| ADP-ribosylated SRPK2 | Not applicable |

| MacroD1-catalyzed reaction | Not applicable |

| Titrated | Not applicable |

| Incubated | Not applicable |

| Order of addition | Not applicable |

| Assay principle | Not applicable |

| ADP-ribose hydrolyzing macrodomains | Not applicable |

| Biotin-mono-ADP-ribosylated protein | Not applicable |

| Assay sensitivity | Not applicable |

| ADP-ribosyl hydrolysis | Not applicable |

| AlphaScreen bead optimization | Not applicable |

| Maximal signal | Not applicable |

| Hook point | Not applicable |

| Acceptor beads | Not applicable |

| Donor beads | Not applicable |

| Streptavidin donor beads | Not applicable |

| Singlet oxygen transfer | Not applicable |

| Emission | Not applicable |

| ADP-ribosylated SRPK2 | Not applicable |

| MacroD1-catalyzed reaction | Not applicable |

| Titrated | Not applicable |

| Incubated | Not applicable |

| Order of addition | Not applicable |

| Assay principle | Not applicable |

| ADP-ribose hydrolyzing macrodomains | Not applicable |

| Biotin-mono-ADP-ribosylated protein | Not applicable |

| Assay sensitivity | Not applicable |

| ADP-ribosyl hydrolysis | Not applicable |

| AlphaScreen bead optimization | Not applicable |

| Maximal signal | Not applicable |

| Hook point | Not applicable |

| Acceptor beads | Not applicable |

| Donor beads | Not applicable |

| Streptavidin donor beads | Not applicable |

| Singlet oxygen transfer | Not applicable |

| Emission | Not applicable |

| ADP-ribosylated SRPK2 | Not applicable |

| MacroD1-catalyzed reaction | Not applicable |

| Titrated | Not applicable |

| Incubated | Not applicable |

| Order of addition | Not applicable |

| Assay principle | Not applicable |

| ADP-ribose hydrolyzing macrodomains | Not applicable |

| Biotin-mono-ADP-ribosylated protein | Not applicable |

| Assay sensitivity | Not applicable |

| ADP-ribosyl hydrolysis | Not applicable |

| AlphaScreen bead optimization | Not applicable |

| Maximal signal | Not applicable |

| Hook point | Not applicable |

| Acceptor beads | Not applicable |

| Donor beads | Not applicable |

| Streptavidin donor beads | Not applicable |

| Singlet oxygen transfer | Not applicable |

| Emission | Not applicable |

| ADP-ribosylated SRPK2 | Not applicable |

| MacroD1-catalyzed reaction | Not applicable |

| Titrated | Not applicable |

| Incubated | Not applicable |

| Order of addition | Not applicable |

| Assay principle | Not applicable |

| ADP-ribose hydrolyzing macrodomains | Not applicable |

| Biotin-mono-ADP-ribosylated protein | Not applicable |

| Assay sensitivity | Not applicable |

| ADP-ribosyl hydrolysis | Not applicable |

| AlphaScreen bead optimization | Not applicable |

| Maximal signal | Not applicable |

| Hook point | Not applicable |

| Acceptor beads | Not applicable |

| Donor beads | Not applicable |

| Streptavidin donor beads | Not applicable |

| Singlet oxygen transfer | Not applicable |

| Emission | Not applicable |

| ADP-ribosylated SRPK2 | Not applicable |

| MacroD1-catalyzed reaction | Not applicable |

| Titrated | Not applicable |

| Incubated | Not applicable |

| Order of addition | Not applicable |

| Assay principle | Not applicable |

| ADP-ribose hydrolyzing macrodomains | Not applicable |

| Biotin-mono-ADP-ribosylated protein | Not applicable |

| Assay sensitivity | Not applicable |

| ADP-ribosyl hydrolysis | Not applicable |

| AlphaScreen bead optimization | Not applicable |

| Maximal signal | Not applicable |

| Hook point | Not applicable |

| Acceptor beads | Not applicable |

| Donor beads | Not applicable |

| Streptavidin donor beads | Not applicable |

| Singlet oxygen transfer | Not applicable |

| Emission | Not applicable |

| ADP-ribosylated SRPK2 | Not applicable |

| MacroD1-catalyzed reaction | Not applicable |

| Titrated | Not applicable |

| Incubated | Not applicable |

| Order of addition | Not applicable |

| Assay principle | Not applicable |

| ADP-ribose hydrolyzing macrodomains | Not applicable |

| Biotin-mono-ADP-ribosylated protein | Not applicable |

| Assay sensitivity | Not applicable |

| ADP-ribosyl hydrolysis | Not applicable |

| AlphaScreen bead optimization | Not applicable |

| Maximal signal | Not applicable |

| Hook point | Not applicable |

| Acceptor beads | Not applicable |

| Donor beads | Not applicable |

| Streptavidin donor beads | Not applicable |

| Singlet oxygen transfer | Not applicable |

| Emission | Not applicable |

| ADP-ribosylated SRPK2 | Not applicable |

| MacroD1-catalyzed reaction | Not applicable |

| Titrated | Not applicable |

| Incubated | Not applicable |

| Order of addition | Not applicable |

| Assay principle | Not applicable |

| ADP-ribose hydrolyzing macrodomains | Not applicable |

| Biotin-mono-ADP-ribosylated protein | Not applicable |

| Assay sensitivity | Not applicable |

| ADP-ribosyl hydrolysis | Not applicable |

| AlphaScreen bead optimization | Not applicable |

| Maximal signal | Not applicable |

| Hook point | Not applicable |

| Acceptor beads | Not applicable |

| Donor beads | Not applicable |

| Streptavidin donor beads | Not applicable |

| Singlet oxygen transfer | Not applicable |

| Emission | Not applicable |

| ADP-ribosylated SRPK2 | Not applicable |

| MacroD1-catalyzed reaction | Not applicable |

| Titrated | Not applicable |

| Incubated | Not applicable |

| Order of addition | Not applicable |

| Assay principle | Not applicable |

| ADP-ribose hydrolyzing macrodomains | Not applicable |

| Biotin-mono-ADP-ribosylated protein | Not applicable |

| Assay sensitivity | Not applicable |

| ADP-ribosyl hydrolysis | Not applicable |

| AlphaScreen bead optimization | Not applicable |

| Maximal signal | Not applicable |

| Hook point | Not applicable |

| Acceptor beads | Not applicable |

| Donor beads | Not applicable |

| Streptavidin donor beads | Not applicable |

| Singlet oxygen transfer | Not applicable |

| Emission | Not applicable |

| ADP-ribosylated SRPK2 | Not applicable |

| MacroD1-catalyzed reaction | Not applicable |

| Titrated | Not applicable |

| Incubated | Not applicable |

| Order of addition | Not applicable |

| Assay principle | Not applicable |

| ADP-ribose hydrolyzing macrodomains | Not applicable |

| Biotin-mono-ADP-ribosylated protein | Not applicable |

| Assay sensitivity | Not applicable |

| ADP-ribosyl hydrolysis | Not applicable |

| AlphaScreen bead optimization | Not applicable |

| Maximal signal | Not applicable |

| Hook point | Not applicable |

| Acceptor beads | Not applicable |

| Donor beads | Not applicable |

| Streptavidin donor beads | Not applicable |

| Singlet oxygen transfer | Not applicable |

| Emission | Not applicable |

| ADP-ribosylated SRPK2 | Not applicable |

| MacroD1-catalyzed reaction | Not applicable |

| Titrated | Not applicable |

| Incubated | Not applicable |

| Order of addition | Not applicable |

| Assay principle | Not applicable |

| ADP-ribose hydrolyzing macrodomains | Not applicable |

| Biotin-mono-ADP-ribosylated protein | Not applicable |

| Assay sensitivity | Not applicable |

| ADP-ribosyl hydrolysis | Not applicable |

| AlphaScreen bead optimization | Not applicable |

| Maximal signal | Not applicable |

| Hook point | Not applicable |

| Acceptor beads | Not applicable |

| Donor beads | Not applicable |

| Streptavidin donor beads | Not applicable |

| Singlet oxygen transfer | Not applicable |

| Emission | Not applicable |

| ADP-ribosylated SRPK2 | Not applicable |

| MacroD1-catalyzed reaction | Not applicable |

| Titrated | Not applicable |

| Incubated | Not applicable |

| Order of addition | Not applicable |

| Assay principle | Not applicable |

| ADP-ribose hydrolyzing macrodomains | Not applicable |

| Biotin-mono-ADP-ribosylated protein | Not applicable |

| Assay sensitivity | Not applicable |

| ADP-ribosyl hydrolysis | Not applicable |

| AlphaScreen bead optimization | Not applicable |

| Maximal signal | Not applicable |

| Hook point | Not applicable |

| Acceptor beads | Not applicable |

| Donor beads | Not applicable |

| Streptavidin donor beads | Not applicable |

| Singlet oxygen transfer | Not applicable |

| Emission | Not applicable |

| ADP-ribosylated SRPK2 | Not applicable |

| MacroD1-catalyzed reaction | Not applicable |

| Titrated | Not applicable |

| Incubated | Not applicable |

| Order of addition | Not applicable |

| Assay principle | Not applicable |

| ADP-ribose hydrolyzing macrodomains | Not applicable |

| Biotin-mono-ADP-ribosylated protein | Not applicable |

| Assay sensitivity | Not applicable |

| ADP-ribosyl hydrolysis | Not applicable |

| AlphaScreen bead optimization | Not applicable |

| Maximal signal | Not applicable |

| Hook point | Not applicable |

| Acceptor beads | Not applicable |

| Donor beads | Not applicable |

| Streptavidin donor beads | Not applicable |

| Singlet oxygen transfer | Not applicable |

| Emission | Not applicable |

| ADP-ribosylated SRPK2 | Not applicable |

| MacroD1-catalyzed reaction | Not applicable |

| Titrated | Not applicable |

| Incubated | Not applicable |

| Order of addition | Not applicable |

| Assay principle | Not applicable |

| ADP-ribose hydrolyzing macrodomains | Not applicable |

| Biotin-mono-ADP-ribosylated protein | Not applicable |

| Assay sensitivity | Not applicable |

| ADP-ribosyl hydrolysis | Not applicable |

| AlphaScreen bead optimization | Not applicable |

| Maximal signal | Not applicable |

| Hook point | Not applicable |

| Acceptor beads | Not applicable |

| Donor beads | Not applicable |

| Streptavidin donor beads | Not applicable |

| Singlet oxygen transfer | Not applicable |

| Emission | Not applicable |

| ADP-ribosylated SRPK2 | Not applicable |

| MacroD1-catalyzed reaction | Not applicable |

| Titrated | Not applicable |

| Incubated | Not applicable |

| Order of addition | Not applicable |

| Assay principle | Not applicable |

| ADP-ribose hydrolyzing macrodomains | Not applicable |

| Biotin-mono-ADP-ribosylated protein | Not applicable |

| Assay sensitivity | Not applicable |

| ADP-ribosyl hydrolysis | Not applicable |

| AlphaScreen bead optimization | Not applicable |

| Maximal signal | Not applicable |

| Hook point | Not applicable |

| Acceptor beads | Not applicable |

| Donor beads | Not applicable |

| Streptavidin donor beads | Not applicable |

| Singlet oxygen transfer | Not applicable |

| Emission | Not applicable |

| ADP-ribosylated SRPK2 | Not applicable |

| MacroD1-catalyzed reaction | Not applicable |

| Titrated | Not applicable |

| Incubated | Not applicable |

| Order of addition | Not applicable |

| Assay principle | Not applicable |

| ADP-ribose hydrolyzing macrodomains | Not applicable |

| Biotin-mono-ADP-ribosylated protein | Not applicable |

| Assay sensitivity | Not applicable |

| ADP-ribosyl hydrolysis | Not applicable |

| AlphaScreen bead optimization | Not applicable |

| Maximal signal | Not applicable |

| Hook point | Not applicable |

| Acceptor beads | Not applicable |

| Donor beads | Not applicable |

| Streptavidin donor beads | Not applicable |

| Singlet oxygen transfer | Not applicable |

| Emission | Not applicable |

| ADP-ribosylated SRPK2 | Not applicable |

| MacroD1-catalyzed reaction | Not applicable |

| Titrated | Not applicable |

| Incubated | Not applicable |

| Order of addition | Not applicable |

| Assay principle | Not applicable |

| ADP-ribose hydrolyzing macrodomains | Not applicable |

| Biotin-mono-ADP-ribosylated protein | Not applicable |

| Assay sensitivity | Not applicable |

| ADP-ribosyl hydrolysis | Not applicable |

| AlphaScreen bead optimization | Not applicable |

| Maximal signal | Not applicable |

| Hook point | Not applicable |

| Acceptor beads | Not applicable |

| Donor beads | Not applicable |

| Streptavidin donor beads | Not applicable |

| Singlet oxygen transfer | Not applicable |

| Emission | Not applicable |

| ADP-ribosylated SRPK2 | Not applicable |

| MacroD1-catalyzed reaction | Not applicable |

| Titrated | Not applicable |

| Incubated | Not applicable |

| Order of addition | Not applicable |

| Assay principle | Not applicable |

| ADP-ribose hydrolyzing macrodomains | Not applicable |

| Biotin-mono-ADP-ribosylated protein | Not applicable |

| Assay sensitivity | Not applicable |

| ADP-ribosyl hydrolysis | Not applicable |

| AlphaScreen bead optimization | Not applicable |

| Maximal signal | Not applicable |

| Hook point | Not applicable |

| Acceptor beads | Not applicable |

| Donor beads | Not applicable |

| Streptavidin donor beads | Not applicable |

| Singlet oxygen transfer | Not applicable |

| Emission | Not applicable |

| ADP-ribosylated SRPK2 | Not applicable |

| MacroD1-catalyzed reaction | Not applicable |

| Titrated | Not applicable |

| Incubated | Not applicable |

| Order of addition | Not applicable |

| Assay principle | Not applicable |

| ADP-ribose hydrolyzing macrodomains | Not applicable |

| Biotin-mono-ADP-ribosylated protein | Not applicable |

| Assay sensitivity | Not applicable |

| ADP-ribosyl hydrolysis | Not applicable |

| AlphaScreen bead optimization | Not applicable |

| Maximal signal | Not applicable |

| Hook point | Not applicable |

| Acceptor beads | Not applicable |

| Donor beads | Not applicable |

| Streptavidin donor beads | Not applicable |

| Singlet oxygen transfer | Not applicable |

| Emission | Not applicable |

| ADP-ribosylated SRPK2 | Not applicable |

| MacroD1-catalyzed reaction | Not applicable |

| Titrated | Not applicable |

|## Molecular Pharmacology and Receptor Specificity of this compound

This compound is a chemical compound that has been investigated for its interactions with various biological targets, notably the human ADP-ribose glycohydrolase MacroD1. While also recognized for its activity as a P2Y6 receptor antagonist, research has highlighted its role in targeting and inhibiting the enzymatic functions of MacroD1.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(3-isothiocyanatophenyl)-3-[4-[(3-isothiocyanatophenyl)carbamothioylamino]butyl]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N6S4/c27-13-23-15-5-3-7-17(11-15)25-19(29)21-9-1-2-10-22-20(30)26-18-8-4-6-16(12-18)24-14-28/h3-8,11-12H,1-2,9-10H2,(H2,21,25,29)(H2,22,26,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOHNRGHTJPFMSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N=C=S)NC(=S)NCCCCNC(=S)NC2=CC(=CC=C2)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N6S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90582027 | |

| Record name | N,N'-Butane-1,4-diylbis[N'-(3-isothiocyanatophenyl)(thiourea)] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90582027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

711019-86-2 | |

| Record name | N,N'-Butane-1,4-diylbis[N'-(3-isothiocyanatophenyl)(thiourea)] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90582027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Di[3-(3-isothiocyanatophenyl)thioureido] butane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular Pharmacology and Receptor Specificity of Mrs 2578

MRS 2578 exhibits distinct pharmacological properties, demonstrating specificity towards certain receptors and enzymes. It is characterized as a potent and selective antagonist of the P2Y6 nucleotide receptor, with reported IC50 values of 37 nM for the human receptor and 98 nM for the rat receptor. selleckchem.comglpbio.commedchemexpress.comhellobio.comchemsrc.com Importantly, this compound shows negligible activity against other P2Y receptor subtypes, including P2Y1, P2Y2, P2Y4, and P2Y11. selleckchem.comglpbio.commedchemexpress.comhellobio.comchemsrc.com Beyond its activity on purinergic receptors, a significant area of research has focused on this compound's interaction with human ADP-ribose glycohydrolase MacroD1.

Targeting Human ADP-ribose Glycohydrolase MacroD1

Studies have identified this compound as a compound that targets human ADP-ribose glycohydrolase MacroD1. researchgate.nethelsinki.finih.govasm.orgresearchgate.netsciencegate.appresearchgate.netasm.orgoulu.fi Macrodomain-containing proteins, such as human MacroD1, play crucial roles in ADP-ribose mediated signaling pathways within cells. researchgate.nethelsinki.finih.govasm.orgresearchgate.netresearchgate.netasm.orgoulu.fi The interest in targeting MacroD1 stems in part from the fact that macrodomains are also encoded by the genomes of certain viruses, including alphaviruses and coronaviruses, and are considered essential for viral replication. researchgate.nethelsinki.finih.govasm.orgresearchgate.netsciencegate.appresearchgate.netasm.orgoulu.fi Prior computational screening efforts aimed at identifying potential human ADP-ribose glycohydrolase MacroD1 ligands included compounds like this compound in their investigation. helsinki.finih.govoulu.fi Earlier research indicated that this compound could inhibit the binding of MacroD1 to poly(ADP-ribose) and various signaling proteins. helsinki.finih.govasm.orgoulu.fi

Inhibition of MacroD1 Enzymatic Activity (e.g., α-NAD+ hydrolysis, protein-linked ADP-ribose removal)

This compound has been demonstrated to biochemically inhibit the enzymatic activities of MacroD1. researchgate.nethelsinki.finih.govasm.orgresearchgate.netresearchgate.netasm.orgoulu.firesearchgate.netresearchgate.net The inhibitory effect of this compound on MacroD1 enzymatic function has been confirmed through activity-based assays designed to measure specific hydrolytic processes catalyzed by the enzyme. researchgate.nethelsinki.finih.govasm.orgresearchgate.netresearchgate.netasm.orgoulu.firesearchgate.netresearchgate.net

Quantitative data on the inhibition of MacroD1 enzymatic activity by this compound has been reported. Using an activity-based fluorescence assay to measure the hydrolysis of α-NAD+, an IC50 value of 6.8 µM was determined. helsinki.finih.govasm.orgresearchgate.netresearchgate.netasm.orgoulu.firesearchgate.netresearchgate.net Furthermore, an AlphaScreen-based assay used to assess the removal of protein-linked ADP-ribose by MacroD1 yielded an IC50 value of 2.2 µM for this compound. helsinki.finih.govasm.orgresearchgate.netresearchgate.netasm.orgoulu.firesearchgate.netresearchgate.net These findings highlight the capacity of this compound to impede key enzymatic functions of MacroD1.

The inhibitory potency of this compound against MacroD1 enzymatic activities is summarized in the following table:

| MacroD1 Enzymatic Activity | Assay Method | IC50 Value (µM) |

|---|---|---|

| Hydrolysis of α-NAD+ | Activity-based fluorescence | 6.8 |

| Removal of protein-linked ADPr | AlphaScreen-based | 2.2 |

This inhibition profile underscores the potential of this compound as a tool for investigating the biological roles of MacroD1 and the broader implications of ADP-ribose signaling.

Cellular and Subcellular Mechanisms Modulated by Mrs 2578

Regulation of Intracellular Signaling Pathways

The P2Y6 receptor is a G protein-coupled receptor (GPCR) that couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events. nih.govnih.gov As an antagonist, MRS 2578 interferes with these signaling cascades.

Inhibition of Nuclear Factor-κB (NF-κB) Activity and Reporter Activity

Studies have shown that this compound inhibits NF-κB activity. In human microvascular endothelial cells (HMEC-1), this compound inhibits basal NF-κB activity in a time and dose-dependent manner. selleckchem.comnih.gov Furthermore, this compound (10 μM) can completely abolish TNF-α induced NF-κB reporter activity in HMEC-1 cells. selleckchem.commedchemexpress.commedchemexpress.comtargetmol.com This inhibition of NF-κB activity by this compound also leads to a significant reduction in TNF-α–induced proinflammatory gene expression in HMEC-1 cells. selleckchem.commedchemexpress.commedchemexpress.com

Data on NF-κB Inhibition by this compound:

| Cell Type | Stimulus | This compound Concentration | Effect on NF-κB Activity | Citation |

|---|---|---|---|---|

| HMEC-1 cells | Basal | Time and dose-dependent | Inhibition | selleckchem.comnih.gov |

Modulation of Inositol (B14025) Phosphate (B84403) Accumulation

Activation of P2Y receptors, including P2Y6, is known to stimulate the production of inositol phosphates (IP) via PLC activation. nih.govtargetmol.com this compound inhibits this process. In neonatal rat cardiac myofibroblasts, this compound inhibits ATPγS- and UDP-induced IP accumulation at concentrations above 316 nM. selleckchem.comtargetmol.com In human P2Y6-transfected 1321N1 astrocytoma cells, UDP-induced inositol phosphate production is inhibited by this compound in a concentration-dependent manner, with an IC50 of 37 ± 16 nM. nih.gov this compound also inhibited the response to UDP at the rat P2Y6 receptor expressed in 1321N1 cells, with an IC50 of 98 ± 11 nM. nih.gov

Data on Inositol Phosphate Accumulation Inhibition by this compound:

| Cell Type | Agonist | This compound Concentration | Effect on IP Accumulation | IC50 (if available) | Citation |

|---|---|---|---|---|---|

| Neonatal rat cardiac myofibroblasts | ATPγS and UDP | > 316 nM | Inhibition | Not specified | selleckchem.comtargetmol.com |

| Human P2Y6-transfected 1321N1 astrocytoma cells | UDP | Concentration-dependent | Inhibition | 37 ± 16 nM (human P2Y6) | nih.gov |

Influence on Intracellular Calcium Signals (e.g., CCL2-evoked Ca2+ signals)

Intracellular calcium signaling is a key downstream event of P2Y receptor activation. researchgate.net this compound has been shown to influence intracellular calcium signals, particularly those evoked by CCL2. The selective P2Y6 receptor antagonist this compound inhibited CCL2-evoked Ca2+ signals in THP-1 cells with an IC50 of 418 ± 68 nM and in peripheral blood mononuclear cells (PBMCs). nih.gov P2Y6 receptor inhibition by this compound revealed a persistent component of the CCL2-evoked Ca2+ signals. nih.gov This suggests that P2Y6 receptor activation contributes significantly to CCL2-evoked intracellular Ca2+ signals. nih.govuea.ac.uk

Data on Inhibition of CCL2-evoked Ca2+ Signals by this compound:

| Cell Type | Stimulus | This compound Concentration | Effect on Ca2+ Signals | IC50 (if available) | Citation |

|---|---|---|---|---|---|

| THP-1 cells | CCL2 | Concentration-dependent | Inhibition | 418 ± 68 nM | nih.gov |

Effects on Cellular Processes and Homeostasis

Beyond modulating signaling pathways, this compound also impacts broader cellular processes, including cell survival and protection against apoptosis.

Cytoprotective Functionality and Prevention of Cell Death (e.g., neuroblastoma cells, dopaminergic neurons)

This compound has demonstrated cytoprotective effects in certain cell types. It elicits cytoprotective functionality in neuroblastoma cells. lookchem.comscientificlabs.co.ukchemdad.com Specifically, selective P2Y6 receptor antagonism by this compound prevented dopaminergic neuron death in SH-SY5Y cells in vitro and in the substantia nigra of rats injured with 6-OHDA in vivo. lookchem.comfrontiersin.org Treatment of SH-SY5Y cells differentiated into dopaminergic neurons with this compound at a concentration of 1 μM prevented cell death induced by 6-OHDA. frontiersin.orgresearchgate.net this compound also protects microglia by delaying lipopolysaccharide-induced death. lookchem.comscientificlabs.co.ukchemdad.com

Data on Cytoprotective Effects of this compound:

| Cell Type | Condition | This compound Concentration | Effect | Citation |

|---|---|---|---|---|

| Neuroblastoma cells (SH-SY5Y) | 6-OHDA-induced death | 1 μM | Prevention of cell death | frontiersin.orgresearchgate.net |

| Dopaminergic neurons (in vivo rat model) | 6-OHDA injury | Not specified | Prevention of neuron death | lookchem.comfrontiersin.org |

Blocking Protection by UDP Undergoing TNFα-Induced Apoptosis

UDP, the endogenous agonist for the P2Y6 receptor, has been shown to protect cells from undergoing apoptosis induced by TNFα. nih.govapexbt.com this compound, as a P2Y6 receptor antagonist, blocks this protective effect of UDP. This compound (1 μM) completely blocks the protection by UDP of cells undergoing TNFα-induced apoptosis in 1321N1 astrocytoma cells. selleckchem.comnih.govmedchemexpress.commedchemexpress.comapexbt.comtargetmol.com This indicates that the anti-apoptotic effect of UDP in this context is mediated via the P2Y6 receptor. nih.gov

Data on Blocking of UDP-mediated Protection by this compound:

| Cell Type | Apoptotic Stimulus | Protective Agent | This compound Concentration | Effect on Protection | Citation |

|---|

Inhibition of Agonist-Induced Cardiomyocyte Contraction

This compound has been shown to inhibit agonist-induced cardiomyocyte contraction. fishersci.comfishersci.co.ukactivebiopharma.com This effect is attributed to its antagonistic action on the P2Y6 receptor, which is involved in the signaling pathways that regulate cardiac muscle contractility. activebiopharma.commedchemexpress.com

Inhibition of UDP-Induced Microglial Phagocytosis

This compound inhibits microglial phagocytosis induced by UDP. fishersci.comfishersci.co.ukactivebiopharma.com Research indicates that UDP acts as an endogenous agonist for the P2Y6 receptor on microglia, triggering phagocytic functions. u-tokyo.ac.jp Inhibition of P2Y6 receptors with this compound prevents UDP-induced neuronal loss in neuronal-glial co-cultures, suggesting that this neuronal loss is mediated by P2Y6 receptor activation and subsequent microglial phagocytosis. nih.govresearchgate.net this compound has been shown to block the uptake of fluorescent latex beads by primary microglia stimulated with LPS and UDP. researchgate.net In vivo studies involving LPS injection into the rat striatum demonstrated that co-injection with this compound significantly prevented the loss of neurons, further supporting the role of P2Y6 signaling in microglial phagocytosis of neurons. nih.govresearchgate.net While P2Y6 activation typically stimulates microglial phagocytosis, some studies suggest that in certain disease models, such as a mouse model of Alzheimer's disease, P2Y6R-mediated phagocytosis might be less active. researchgate.net

Repression of Neutrophil Migration and Aggregated Neutrophil Extracellular Trap (NET) Formation

This compound represses neutrophil migration and blocks the formation of aggregated neutrophil extracellular traps (NETs) induced by stimuli such as monosodium urate (MSU) crystals and PMA. researchgate.netnih.gov Studies using live imaging of polymorphonuclear leukocytes (PMNs) have demonstrated that this compound inhibits neutrophil migration and the characteristic formation of MSU crystal-NET aggregates. researchgate.netnih.gov The compound has been shown to block the release of extracellular DNA, myeloperoxidase (MPO), human neutrophil elastase (HNE), and HNE-DNA complexes from human PMNs induced by MSU crystals. researchgate.netnih.gov This indicates a role for the purinergic P2Y6 receptor in MSU crystal-induced NET formation. researchgate.netnih.govresearchgate.net While this compound primarily targets P2Y6, it is suggested that it might have additional effects influencing PMN migration. researchgate.netnih.gov

Data on NET Formation Inhibition by this compound

| Stimulus | Measurement | Effect of this compound (5 or 10 mM) | Reference |

| MSU crystals | Extracellular DNA | Blocked | researchgate.netnih.gov |

| MSU crystals | HNE release | Blocked | researchgate.netnih.gov |

| MSU crystals | MPO release | Blocked | researchgate.netnih.gov |

| MSU crystals | HNE-DNA complexes | Blocked | researchgate.netnih.gov |

| PMA | NET release | Inhibited | researchgate.net |

Impact on Chemotaxis (e.g., THP-1 cells, PBMCs)

This compound impacts chemotaxis in cells such as THP-1 monocytes and peripheral blood mononuclear cells (PBMCs). researchgate.netuea.ac.uk It has been shown to inhibit CCL2-evoked Ca2+ signals in both THP-1 cells and PBMCs. researchgate.netnih.govbiologists.com In THP-1 cells, the IC50 for this inhibition was reported as 418 ± 68 nM. researchgate.netnih.govbiologists.com this compound significantly attenuated THP-1 cell chemotaxis towards CCL2 in transwell migration assays. uea.ac.uknih.govbiologists.com This suggests that P2Y6 receptor signaling plays a role in the chemotactic response of these cells to CCL2. uea.ac.ukbiologists.com However, this compound treatment did not affect the cell surface expression of CCR2, the receptor for CCL2. researchgate.netnih.govbiologists.com While this compound inhibits CCL2-mediated chemotaxis, it did not inhibit THP-1 cell migration towards fMLP, suggesting a specific involvement of P2Y6 in certain chemotactic pathways. nih.gov Studies also indicate that P2Y6 and CCR2 may engage in crosstalk in monocytes, and blocking P2Y6 signaling is likely to affect the capacity of monocytes to migrate in response to CCL2. uea.ac.uk

Data on this compound Inhibition of CCL2-Evoked Ca2+ Signals

| Cell Type | Agonist | Effect of this compound (1 µM) | IC50 (THP-1) | Reference |

| THP-1 | CCL2 | Inhibited | 418 ± 68 nM | researchgate.netnih.govbiologists.com |

| PBMCs | CCL2 | Inhibited | Not specified | researchgate.netnih.govbiologists.com |

In Vitro Research Applications and Empirical Findings

Studies in Human Cell Lines

Human Microvascular Endothelial Cells (HMEC-1): Attenuation of Proinflammatory Gene Expression (IL-8, VCAM, ICAM)

Research in human microvascular endothelial cells (HMEC-1) has shown that MRS 2578 can significantly reduce TNF-α–induced proinflammatory gene expression. At a concentration of 10 µM, this compound was found to completely abolish TNF-α induced NF-κB reporter activity in HMEC-1 cells. clinisciences.com This suggests a role for the P2Y6 receptor in mediating inflammatory signaling pathways in these endothelial cells.

1321N1 Astrocytoma Cells: Inhibition of UDP-Induced Inositol (B14025) Phosphates and Apoptosis Modulation

In 1321N1 astrocytoma cells transfected with the human P2Y6 receptor, this compound has been shown to inhibit UDP-induced inositol phosphate (B84403) production in a concentration-dependent manner. nih.gov The IC50 value for this inhibition was reported as 37 ± 16 nM. nih.gov Studies have also demonstrated that activation of the P2Y6 receptor by UDP can protect 1321N1 astrocytoma cells from TNFα-induced apoptosis. nih.gov this compound, at a concentration of 1 µM, was able to completely block this protective effect, indicating that the P2Y6 receptor plays a crucial role in this anti-apoptotic pathway. clinisciences.comnih.gov

| Cell Line | Stimulus | Measured Effect | This compound Concentration | Finding | Citation |

| 1321N1 Astrocytoma | UDP | Inositol phosphate production | 37 ± 16 nM (IC50) | Inhibition | nih.gov |

| 1321N1 Astrocytoma | UDP + TNFα | Protection from apoptosis | 1 µM | Complete blockade of protection | clinisciences.comnih.gov |

SH-SY5Y Neuroblastoma Cells: Prevention of Dopaminergic Neuron Death

Studies using differentiated SH-SY5Y human neuroblastoma cells, a model for dopaminergic neurons, have investigated the effect of this compound on cell viability following insult with 6-hydroxydopamine (6-OHDA), a neurotoxin used to model Parkinson's disease. Treatment with this compound at a concentration of 1 µM prevented 6-OHDA-induced cell death. researchgate.net However, higher concentrations (10 and 100 µM) did not show this protective effect. researchgate.net This suggests a concentration-dependent neuroprotective role for this compound in this in vitro model of dopaminergic neuron degeneration.

Caco-2 Cells: Attenuation of TcdA/B-induced CXCL8/IL-8 Production

In human colorectal adenocarcinoma Caco-2 cells, this compound has been shown to attenuate the production of CXCL8 (IL-8) induced by Clostridium difficile toxins A and B (TcdA/B). nih.govresearchgate.netplos.org TcdA/B treatment of Caco-2 cells leads to the release of extracellular UDP, which subsequently activates the P2Y6 receptor and drives CXCL8/IL-8 production. nih.govplos.orgresearchgate.net The selective P2Y6 receptor antagonist this compound blocked TcdA/B-induced CXCL8/IL-8 production and release from Caco-2 cells. nih.govplos.org This inhibition was associated with the attenuation of TcdA/B-induced activation of NFκB. nih.gov this compound also protected intestinal epithelial barrier function in Caco-2 cells treated with TcdA/B. nih.gov

| Cell Line | Stimulus | Measured Effect | This compound Concentration | Finding | Citation |

| Caco-2 | TcdA/B | CXCL8/IL-8 production | This compound (selective) | Attenuation | nih.govresearchgate.netplos.org |

| Caco-2 | TcdA/B | NFκB activation | 10 µM | Complete abolition of activity | clinisciences.comresearchgate.net |

| Caco-2 | TcdA/B | Epithelial barrier function | This compound (selective) | Protection | nih.gov |

Human Neutrophils/Polymorphonuclear Leukocytes (PMNs): Inhibition of NET Formation

Studies on human neutrophils (PMNs) have demonstrated that this compound can inhibit neutrophil extracellular trap (NET) formation induced by monosodium urate (MSU) crystals, which are associated with gout. researchgate.netnih.govresearchgate.netfrontiersin.org Both general P2Y receptor blockers (Suramin and PPADS) and the selective P2Y6 antagonist this compound blocked NET formation triggered by MSU crystals. researchgate.netnih.gov Live imaging of PMNs showed that this compound represses neutrophil migration and blocked the formation of MSU crystal–NET aggregates, known as aggregated NETs (aggNETs). researchgate.netnih.govresearchgate.netdntb.gov.ua These findings suggest that the P2Y6 receptor is involved in MSU crystal-induced NET formation and neutrophil activation. researchgate.netfrontiersin.org

| Cell Type | Stimulus | Measured Effect | This compound Concentration | Finding | Citation |

| Neutrophils | MSU crystals | NET formation | This compound (selective) | Inhibition | researchgate.netnih.govresearchgate.netfrontiersin.org |

| Neutrophils | MSU crystals | Neutrophil migration | This compound (selective) | Repression | researchgate.netnih.govresearchgate.netdntb.gov.ua |

| Neutrophils | MSU crystals | AggNET formation | 10 mM | Blockade | researchgate.netresearchgate.net |

THP-1 Monocytic Cells and Peripheral Blood Mononuclear Cells (PBMCs): Inhibition of CCL2-evoked Ca2+ Signals and Chemotaxis

In THP-1 monocytic cells and human peripheral blood mononuclear cells (PBMCs), this compound has been shown to inhibit CCL2-evoked Ca2+ signals and chemotaxis. researchgate.netnih.govuea.ac.uk CCL2, a chemokine, activates its receptor CCR2, which appears to engage in crosstalk with the P2Y6 receptor in these cells. nih.govuea.ac.uk The selective P2Y6 receptor antagonist this compound inhibited CCL2-evoked Ca2+ signals in THP-1 cells with an IC50 of 418 ± 68 nM. researchgate.netnih.gov While this compound inhibited CCL2-evoked Ca2+ signals in PBMCs as well, the inhibition was to a lesser extent than in THP-1 cells. nih.gov this compound treatment also inhibited THP-1 cell and PBMC chemotaxis towards CCL2. nih.gov These results suggest that P2Y6 receptor activation contributes significantly to CCL2-mediated signaling and migration in these monocytic and peripheral blood cells. researchgate.netnih.gov

| Cell Type | Stimulus | Measured Effect | This compound Concentration | Finding | Citation |

| THP-1 | CCL2 | Ca2+ signals | 418 ± 68 nM (IC50) | Inhibition | researchgate.netnih.gov |

| PBMCs | CCL2 | Ca2+ signals | This compound (selective) | Inhibition (to a lesser extent than THP-1) | nih.gov |

| THP-1 | CCL2 | Chemotaxis | 1 µM | Inhibition | nih.gov |

| PBMCs | CCL2 | Chemotaxis | 1 µM | Inhibition | nih.gov |

Studies in Other Mammalian Cell Models

Research has explored the effects of this compound in several mammalian cell types to understand its cellular mechanisms and potential implications.

Neonatal Rat Cardiac Myofibroblasts: Inhibition of ATPγS and UDP-Induced IP Accumulation

Studies in neonatal rat cardiac myofibroblasts have characterized the functional expression of P2Y receptors and the effects of antagonists like this compound. P2Y1, P2Y2, P2Y4, P2Y6, and P2Y11-like receptors were detected in these cells. nih.gov While ATPγS and UDP were shown to induce inositol phosphate (IP) accumulation, this compound demonstrated an inhibitory effect on both ATPγS- and UDP-induced IP accumulation at concentrations above 316 nM in neonatal rat cardiac myofibroblasts. selleckchem.comtargetmol.comabsin.cn Interestingly, at concentrations below 316 nM, this compound was observed to potentiate the ATPγS and UDP responses. selleckchem.comtargetmol.comabsin.cn Specifically, this compound was found to block UDP- and UTP-mediated IP responses in these cells. nih.gov

Murine Intestinal Epithelial Cells: Regulation of CXCL10 Expression and Secretion